XLogP3 Lipophilicity: +0.3 Log Unit Advantage Over the Unsubstituted and CF₃ Analogs
5-Chloro-2-(trifluoromethoxy)benzaldehyde exhibits a computed XLogP3 of 3.2, which is 0.3 log units higher than both 2-(trifluoromethoxy)benzaldehyde (XLogP3 = 2.9, lacking the 5-chloro substituent) and 5-chloro-2-(trifluoromethyl)benzaldehyde (XLogP3 = 2.9, bearing –CF₃ instead of –OCF₃) [1][2]. This difference, while modest in absolute terms, corresponds to an approximately two-fold increase in octanol–water partition coefficient per 0.3 log units, translating into measurably higher membrane permeability for any derived bioactive compound [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 2-(Trifluoromethoxy)benzaldehyde: XLogP3 = 2.9; 5-Chloro-2-(trifluoromethyl)benzaldehyde: XLogP3 = 2.9 |
| Quantified Difference | ΔXLogP3 = +0.3 (target vs. both comparators) |
| Conditions | Computed by XLogP3 algorithm v3.0, PubChem 2025.04.14 release; identical computational method across all compounds |
Why This Matters
For medicinal chemistry programs optimizing CNS penetration or cellular permeability, a 0.3 log unit shift in XLogP3 is consequential and selecting the wrong 5-position analog can misdirect SAR interpretation and lead optimization campaigns.
- [1] PubChem CID 46835525: 5-Chloro-2-(trifluoromethoxy)benzaldehyde – Computed Properties (XLogP3-AA = 3.2). https://pubchem.ncbi.nlm.nih.gov/compound/46835525 (accessed April 2026). View Source
- [2] PubChem CID 2777192: 2-(Trifluoromethoxy)benzaldehyde – Computed Properties (XLogP3 = 2.9); PubChem CID 17750758: 5-Chloro-2-(trifluoromethyl)benzaldehyde – Computed Properties (XLogP3-AA = 2.9). https://pubchem.ncbi.nlm.nih.gov/ (accessed April 2026). View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. (Rule-of-five context for logP interpretation.) View Source
